molecular formula C15H10FN3OS B2579007 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide CAS No. 690645-55-7

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No.: B2579007
CAS No.: 690645-55-7
M. Wt: 299.32
InChI Key: YGEZZZKWXNGMFD-UHFFFAOYSA-N
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Description

4-Fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a fluorine atom at the 4-position and a 1,2,4-thiadiazole ring bearing a phenyl group at the 5-position. This compound is part of a broader class of benzamide derivatives studied for applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c16-12-8-6-10(7-9-12)13(20)17-15-18-14(21-19-15)11-4-2-1-3-5-11/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEZZZKWXNGMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330314
Record name 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690645-55-7
Record name 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives. For instance, phenylthiosemicarbazide can be reacted with formic acid under reflux conditions to yield 5-phenyl-1,2,4-thiadiazole.

  • Introduction of the Fluorobenzamide Group: : The 4-fluorobenzoyl chloride is then reacted with the 5-phenyl-1,2,4-thiadiazole in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature, leading to the formation of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The fluorine atom on the benzamide ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The thiadiazole ring can participate in redox reactions. For example, it can be oxidized to form sulfoxides or sulfones, or reduced to form thiols or thioethers.

  • Condensation Reactions: : The amide group can engage in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and thioethers.

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole moiety, present in 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, has been shown to exhibit significant antimicrobial properties. Research indicates that derivatives containing this scaffold can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain thiadiazole derivatives possess promising antimicrobial activity against pathogens resistant to conventional treatments .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Several derivatives of the thiadiazole framework have been synthesized and evaluated for their anticancer activities. Notably, compounds similar to 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide have shown efficacy against human cancer cell lines such as MCF7 (breast cancer) and others . The mechanism of action often involves the inhibition of critical enzymes or pathways necessary for tumor growth and survival.

Synthesis and Characterization

The synthesis of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves multi-step organic reactions. The characterization of these compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed .

Antimicrobial Efficacy Study

A study focused on the synthesis of various thiadiazole derivatives reported that specific compounds exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics against resistant bacterial strains. These findings suggest that the incorporation of the thiadiazole ring enhances the antimicrobial potency of benzamide derivatives .

Anticancer Activity Assessment

In a comparative analysis of several synthesized benzamide analogues, one compound was found to have an IC50 value of 4.12 µM against cancer cell lines, outperforming established chemotherapeutic agents like 5-Fluorouracil (IC50 = 7.69 µM). This highlights the potential of thiadiazole-containing compounds in developing new cancer therapies .

Summary Table of Applications

ApplicationActivity TypeNotable Findings
AntimicrobialBacterial ResistanceEffective against Gram-positive and Gram-negative bacteria
AnticancerCell Line EfficacyIC50 values lower than standard drugs

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and van der Waals interactions, increasing its binding affinity. The thiadiazole ring can interact with metal ions in the active sites of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors and altering their conformation.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

  • Planarity and Hydrogen Bonding :

    • The target compound’s planar conformation is influenced by substituents. For example, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide () exhibits a dihedral angle of 14.1° between aromatic rings due to intramolecular hydrogen bonding (N–H···O), enhancing crystal packing .
    • In contrast, isoindoline-linked benzamides () form 3D frameworks via N–H···O and O–H···O bonds, increasing thermal stability .

Pharmacological Activities

Computational and Analytical Studies

  • DFT and Hirshfeld Analysis :
    • Isoindoline-linked benzamides () were analyzed using DFT, revealing HOMO-LUMO gaps of 4.2 eV, indicating moderate reactivity .
    • Hirshfeld surface analysis highlighted dominant H···O (25%) and H···H (60%) contacts, guiding solubility predictions .

Biological Activity

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 5-phenyl-1,2,4-thiadiazole with an appropriate fluorinated benzamide precursor. This method allows for the introduction of the fluorine atom at the para position of the benzene ring, which is crucial for enhancing biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer agent and a modulator of ion channels. Below are key findings regarding its biological activity:

Anticancer Activity

Research indicates that 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide exhibits significant cytotoxic effects against several cancer cell lines. The compound's IC50 values suggest potent activity comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)15.63
U937 (leukemia)12.34
A549 (lung cancer)10.50

The compound has been shown to induce apoptosis in these cell lines through mechanisms involving caspase activation and modulation of p53 expression levels .

Ion Channel Modulation

Another significant aspect of its biological activity is its ability to selectively inhibit sodium channels, particularly Nav 1.7, which is implicated in pain signaling pathways. This property suggests potential applications in treating chronic pain disorders .

The mechanisms underlying the biological activities of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involve:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing pro-apoptotic signals and decreasing anti-apoptotic factors.
  • Ion Channel Inhibition : It selectively blocks Nav 1.7 channels, leading to reduced neuronal excitability and pain perception.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vivo studies demonstrated that treatment with 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide resulted in significant tumor regression in mice bearing MCF-7 xenografts.
  • Chronic Pain Model : In rodent models of neuropathic pain, administration of the compound led to a marked reduction in pain behaviors compared to controls.

Q & A

What are the standard synthetic routes for preparing 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide?

Level: Basic
Answer:
The synthesis typically involves coupling a fluorobenzoyl chloride derivative with a 5-phenyl-1,2,4-thiadiazol-3-amine precursor. A common method uses anhydrous acetonitrile as the solvent under reflux conditions (80°C, 4 hours) to facilitate nucleophilic acyl substitution . Alternative protocols employ pyridine as both solvent and acid scavenger, enabling room-temperature reactions for analogous benzamide derivatives . Key steps include:

  • Purification via recrystallization (e.g., methanol) or column chromatography.
  • Characterization by NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F), mass spectrometry, and elemental analysis to confirm structure and purity.

How can reaction conditions be optimized to improve yield and purity?

Level: Advanced
Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while pyridine aids in byproduct neutralization .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions, whereas reflux accelerates coupling .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) may improve efficiency for sterically hindered amines.
  • Real-time monitoring : TLC or HPLC tracks reaction progress to minimize over-reaction . Computational tools (e.g., quantum chemical calculations) predict optimal conditions by modeling transition states .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • NMR spectroscopy : <sup>19</sup>F NMR confirms fluorine substitution, while <sup>1</sup>H NMR identifies aromatic protons and amide NH signals .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in thiadiazole derivatives) .
  • IR spectroscopy : Confirms amide C=O (1650–1700 cm⁻¹) and thiadiazole C–S (650–750 cm⁻¹) stretches.

How can contradictions in reported biological activity data be resolved?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., fluorine position, phenyl ring modifications) drastically alter bioactivity .
  • Assay conditions : Differences in cell lines, concentrations, or incubation times affect results. Standardized protocols (e.g., CLSI guidelines) improve reproducibility.
  • Target specificity : Use knockout models or enzymatic assays (e.g., PFOR inhibition studies ) to validate mechanisms. Meta-analyses of SAR data reconcile conflicting findings .

What biological activities are associated with this compound and its analogs?

Level: Basic
Answer:

  • Antimicrobial activity : Thiadiazole derivatives inhibit bacterial growth via enzyme targeting (e.g., PFOR in anaerobic organisms) .
  • Anticancer potential : Fluorinated benzamides show cytotoxicity by disrupting tubulin polymerization or kinase signaling .
  • Enzyme inhibition : Triazole-thiadiazole hybrids act as tyrosinase or acetylcholinesterase inhibitors .

What strategies enhance bioactivity in structural analogs?

Level: Advanced
Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability .
  • Hybrid scaffolds : Combine thiadiazole with triazole or thiazole rings for multi-target effects .
  • Prodrug design : Mask polar groups (e.g., –OH) with lipophilic moieties to enhance bioavailability.
  • Computational docking : Identify binding poses with target enzymes (e.g., tyrosinase) to prioritize analogs .

How are common synthetic impurities identified and mitigated?

Level: Basic
Answer:

  • Major impurities : Unreacted starting materials, hydrolyzed byproducts (e.g., free carboxylic acids).
  • Detection : HPLC or GC-MS monitors impurity profiles.
  • Mitigation :
    • Use anhydrous conditions to prevent hydrolysis .
    • Employ scavengers (e.g., molecular sieves) for moisture-sensitive steps.
    • Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize residual reagents .

What computational methods aid in reaction design and mechanistic studies?

Level: Advanced
Answer:

  • Reaction path searches : Density functional theory (DFT) calculates transition states and intermediates .
  • Molecular dynamics : Simulates solvent effects and reaction kinetics.
  • Machine learning : Predicts reaction outcomes using historical data (e.g., yield, selectivity).
  • In silico SAR : QSAR models correlate structural features with bioactivity .

How are molecular targets and mechanisms of action validated experimentally?

Level: Advanced
Answer:

  • Enzyme assays : Measure IC₅₀ values against purified targets (e.g., PFOR ).
  • Gene knockout : CRISPR/Cas9-modified strains confirm target essentiality.
  • Thermal shift assays : Detect ligand-induced protein stabilization.
  • Metabolomics : Track pathway disruptions (e.g., fatty acid biosynthesis in bacteria) .

What crystallographic insights inform reactivity and stability?

Level: Basic
Answer:

  • Hydrogen bonding : Centrosymmetric dimers via N–H···N interactions enhance crystal stability .
  • Packing effects : Non-classical C–H···F/O bonds influence solubility and melting points.
  • Torsional angles : Planar thiadiazole rings facilitate π-π stacking, critical for solid-state reactivity.

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